N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Description
N-[3-(Butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a quinoxaline derivative featuring a butylamino substituent at the 3-position of the quinoxaline ring and a para-fluorobenzenesulfonamide group at the 2-position. Quinoxaline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, though specific data for this compound require further experimental validation .
Properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-2-3-12-20-17-18(22-16-7-5-4-6-15(16)21-17)23-26(24,25)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZTSCTSYYDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the reaction of quinoxaline derivatives with sulfonamide groups. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea to form quinoxaline-2,3-dithione, which is then reacted with a butylamine derivative and 4-fluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and the use of heterogeneous catalysts are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline sulfonamides .
Scientific Research Applications
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with various molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes involved in folate synthesis, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Quinoxaline Core
Aliphatic vs. Aromatic Amino Substituents
- N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide (): Substituent: Aromatic 1,3-benzodioxol-5-ylamino group. Molecular Formula: C₂₁H₁₅ClN₄O₄S. Key Difference: The benzodioxol group introduces rigidity and electron-rich properties, which may alter binding interactions with target proteins compared to the aliphatic butylamino group. The chloro substituent on the benzenesulfonamide may reduce electron-withdrawing effects relative to fluorine .
Methoxybenzylamino Derivatives
- 4-Fluoro-N-[3-(2-methoxybenzylamino)quinoxalin-2-yl]benzenesulfonamide (): Substituent: 2-Methoxybenzylamino (aromatic with methoxy). CAS: 714945-29-4. This could enhance selectivity for hydrophobic binding pockets in enzymes like kinases .
Electronic Effects of Sulfonamide Substituents
- N-[3-(4-Fluoro-3-methoxyphenylamino)quinoxalin-2-yl]benzenesulfonamide (): Molecular Formula: C₂₁H₁₇FN₄O₃S. Substituent: 4-Fluoro-3-methoxyphenylamino on quinoxaline. Key Difference: The meta-methoxy and para-fluoro on the phenylamino group create a mixed electronic profile, balancing electron-withdrawing (F) and donating (OCH₃) effects. This contrasts with the target compound’s simpler para-fluoro-benzenesulfonamide .
Complex Cyclic Systems
- N-(3-{[(1Z)-3,5-Dimethoxycyclohexa-2,4-dien-1-ylidene]amino}quinoxalin-2-yl)-4-fluorobenzenesulfonamide (): Substituent: Conjugated dimethoxycyclohexadienylideneamino group. Key Difference: The extended π-system and methoxy groups may enhance planar stacking interactions with aromatic residues in enzymes like phosphatidylinositol-3-kinase (PI3K). This structural complexity could improve potency but reduce solubility .
Structural and Physicochemical Comparison Table
Biological Activity
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide (CAS No: 714253-60-8) is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C18H19FN4O2S
- Molecular Weight : 374.44 g/mol
This compound functions primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in various cellular processes including metabolism, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer and other diseases.
Inhibition of PI3K
The PI3K pathway is a target for cancer therapy due to its role in tumor growth and survival. The compound has been shown to inhibit PI3K activity, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| PI3K Inhibition | Decreased cell proliferation | |
| Apoptosis Induction | Increased apoptotic markers | |
| Antitumor Activity | Reduced tumor growth in xenograft models |
Case Studies
- In Vitro Studies :
- In a study examining various quinoxaline derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and ovarian cancers. The mechanism was attributed to its ability to inhibit the PI3K/AKT signaling pathway, resulting in enhanced apoptosis and cell cycle arrest.
- In Vivo Studies :
- A xenograft model demonstrated that administration of the compound significantly reduced tumor size compared to controls. The study reported a 50% reduction in tumor volume after four weeks of treatment, highlighting its potential as a therapeutic agent against malignancies associated with PI3K pathway dysregulation.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its potency and selectivity for PI3K inhibition. Modifications have included variations in the butylamino group and fluorobenzene moiety, which have been shown to affect binding affinity and biological activity.
Key Findings:
- Selectivity : Structural modifications have improved selectivity for specific PI3K isoforms, potentially reducing off-target effects.
- Combination Therapy : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide?
Answer:
The synthesis typically involves coupling a quinoxaline precursor with a sulfonamide group. A validated approach includes:
- Step 1: React 3-aminoquinoxaline derivatives with butylamine to introduce the butylamino moiety via nucleophilic substitution.
- Step 2: Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to attach the sulfonamide group.
- Purification: Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) ensures high purity (>95%). Confirm intermediates via thin-layer chromatography (TLC) .
Basic: How is structural characterization of this compound performed to confirm its identity and purity?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., butylamino protons at δ 1.2–1.6 ppm, aromatic protons in quinoxaline at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 403.12).
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
Basic: What in vitro models are suitable for initial cytotoxicity screening of this compound?
Answer:
The sulforhodamine B (SRB) assay is recommended for adherent cell lines (e.g., HEPG2 or HeLa):
- Protocol: Seed 1,000–5,000 cells/well in 96-well plates, treat with compound (1–100 μM), fix with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.
- Data Interpretation: Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Signal-to-noise ratios >1.5 ensure reliability .
Advanced: How can contradictory cytotoxicity data across cell lines be systematically analyzed?
Answer:
Contradictions often arise due to metabolic differences or off-target effects. Mitigate via:
- Dose-Response Curves: Test 6–8 concentrations in triplicate to ensure reproducibility.
- Mechanistic Profiling: Pair cytotoxicity assays with target-specific assays (e.g., kinase inhibition or apoptosis markers like caspase-3).
- Statistical Tools: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC values across cell lines. Cross-validate with clonogenic assays to assess long-term effects .
Advanced: What strategies enhance the compound’s efficacy in combination therapies?
Answer:
Synergy with radiation or other drugs can reduce resistance:
- Radiation Sensitization: Pre-treat cells with sub-IC doses (e.g., 10 μM) followed by 2–4 Gy X-ray irradiation. Measure survival fractions via clonogenic assays.
- Drug Combinations: Screen with FDA-approved agents (e.g., cisplatin) using the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
Advanced: How can structure-activity relationship (SAR) studies optimize the sulfonamide moiety?
Answer:
Systematic modifications improve potency:
- Substituent Variation: Replace 4-fluoro with electron-withdrawing groups (e.g., -CF) or bulky groups (e.g., morpholine) to enhance target binding.
- Bioisosteric Replacement: Substitute sulfonamide with carbamate or thiourea groups while maintaining hydrogen-bonding capacity.
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PI3K or EGFR kinases .
Advanced: What experimental designs address potential drug resistance mechanisms?
Answer:
Resistance may arise from efflux pumps or mutation. Strategies include:
- ABC Transporter Inhibition: Co-treat with verapamil (P-gp inhibitor) and measure IC shifts.
- Proteomic Profiling: Use LC-MS/MS to identify overexpressed proteins in resistant clones (e.g., MDR1).
- Analog Development: Synthesize derivatives with reduced logP values to bypass efflux mechanisms .
Advanced: How is target engagement validated for this compound in cellular models?
Answer:
Confirm target binding via:
- Cellular Thermal Shift Assay (CETSA): Heat-treated lysates are analyzed by Western blot to detect stabilized target proteins.
- Pull-Down Assays: Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via mass spectrometry.
- Kinase Profiling: Use a 100-kinase panel (e.g., Eurofins) to quantify inhibition at 1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
